molecular formula C8H8O3 B116926 2',5'-Dihydroxyacetophenone CAS No. 490-78-8

2',5'-Dihydroxyacetophenone

Cat. No. B116926
M. Wt: 152.15 g/mol
InChI Key: WLDWSGZHNBANIO-UHFFFAOYSA-N
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Patent
US06933403B2

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of toluene was added to the reaction mixture and the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired monoacetyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 149.1 g(98%). mp: 60-62° C., 1H-NMR(200 MHz, CDCl3, ppm) 2.25(s, 3H), 5.78 (br, 1H), 6.70 (d,2H), 6.88 (d, 2H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](OC(=O)C)(=[O:11])[CH3:10]>C(O)(=O)C>[C:9]([C:3]1[CH:4]=[C:5]([OH:6])[CH:7]=[CH:8][C:1]=1[OH:2])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while agitating the solution at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 110° C. for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled under vacuum
ADDITION
Type
ADDITION
Details
1 liter of toluene was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the unreacted excess hydroquinone was filtered
CUSTOM
Type
CUSTOM
Details
collected (
CUSTOM
Type
CUSTOM
Details
recovered amount

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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